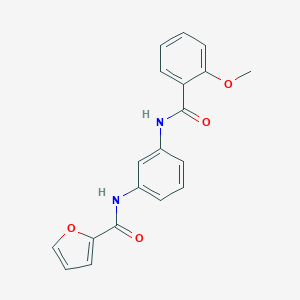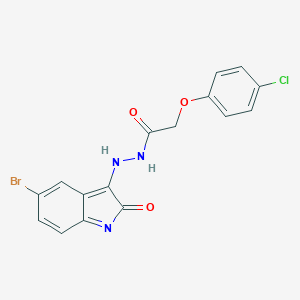
6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which are involved in various physiological processes such as inflammation, immune response, and neurotransmission. MRS2578 has been widely used in scientific research to investigate the function and mechanism of the P2Y6 receptor.
Wirkmechanismus
6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide acts as a selective antagonist of the P2Y6 receptor, which is activated by uridine diphosphate (UDP). The P2Y6 receptor is involved in various physiological processes such as inflammation, immune response, and neurotransmission. By blocking the activation of the P2Y6 receptor, 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide can modulate these processes and provide insights into the function of the receptor.
Biochemical and Physiological Effects:
6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific system being studied. For example, in microglia cells, 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). In bone cells, 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to regulate osteoclast differentiation and bone resorption. These effects suggest that 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide may have potential therapeutic applications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide in scientific research is its selectivity for the P2Y6 receptor, which allows for specific modulation of this receptor without affecting other purinergic receptors. However, one limitation of 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide is its relatively low potency, which may require higher concentrations to achieve the desired effect. Additionally, the synthesis of 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide can be complex and time-consuming, which may limit its availability for some research groups.
Zukünftige Richtungen
There are several future directions for research involving 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide and the P2Y6 receptor. One potential direction is the investigation of the role of the P2Y6 receptor in other physiological processes, such as cancer progression or cardiovascular disease. Additionally, the development of more potent and selective antagonists of the P2Y6 receptor may allow for more precise modulation of this receptor and provide new insights into its function. Finally, the use of 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide in preclinical studies may provide a basis for the development of new therapeutic agents targeting the P2Y6 receptor.
Synthesemethoden
6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide can be synthesized using a multistep process starting from 2-naphthol. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then subjected to a series of reactions, including bromination, reduction, and substitution, to obtain the final product. The synthesis of 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been described in detail in several publications.
Wissenschaftliche Forschungsanwendungen
6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been used in various scientific research studies to investigate the role of the P2Y6 receptor in different physiological processes. For example, 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines in microglia cells, suggesting a potential therapeutic application in neuroinflammatory diseases. 6-methoxy-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has also been used to study the role of the P2Y6 receptor in bone metabolism, where it has been shown to regulate osteoclast differentiation and bone resorption.
Eigenschaften
Molekularformel |
C17H16N2O3S |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
6-methoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-22-16-6-4-15-10-17(7-5-14(15)9-16)23(20,21)19-12-13-3-2-8-18-11-13/h2-11,19H,12H2,1H3 |
InChI-Schlüssel |
YTZNXNBAQYRBCD-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Löslichkeit |
13.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)
![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)

![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)


![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)